molecular formula C9H5BrF3N B1373908 4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile CAS No. 853368-32-8

4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile

Cat. No.: B1373908
CAS No.: 853368-32-8
M. Wt: 264.04 g/mol
InChI Key: UTIBFWZBRANTIA-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile is a high-value chemical intermediate extensively utilized in medicinal chemistry and drug discovery research. Its primary research value lies in its dual functionality; the bromomethyl group serves as a versatile alkylating agent, enabling facile incorporation of the 3-(trifluoromethyl)benzonitrile moiety into more complex structures. This scaffold is particularly significant in the development of kinase inhibitors, as the benzonitrile group is a common pharmacophore that can engage in key hydrogen bonding interactions within the ATP-binding site of various kinases. The presence of the trifluoromethyl group enhances the metabolic stability, lipophilicity, and binding affinity of the resulting candidate molecules. According to a recent patent analysis, this exact compound is employed as a critical precursor in the synthesis of potent and selective inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) family, which are prominent targets in oncology for cancers driven by FGFR alterations [Link to source: https://patents.google.com/patent/US20240010648A1/]. Furthermore, its reactivity makes it a valuable building block for constructing compound libraries for high-throughput screening. This product is intended for research and manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(bromomethyl)-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N/c10-4-7-2-1-6(5-14)3-8(7)9(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIBFWZBRANTIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853368-32-8
Record name 4-(bromomethyl)-3-(trifluoromethyl)benzonitrile
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Foundational & Exploratory

Chemical properties of 4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile: Properties, Synthesis, and Applications

Introduction

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique trifluoromethyl and bromomethyl substituents on a benzonitrile scaffold create a versatile building block for complex molecular architectures. The electron-withdrawing nature of the trifluoromethyl and nitrile groups activates the benzylic position, making the bromomethyl group a highly reactive site for nucleophilic substitution. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling protocols, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental for its use in a laboratory setting.

Chemical Identifiers
IdentifierValue
CAS Number 956323-34-7
Molecular Formula C₉H₅BrF₃N
Molecular Weight 264.04 g/mol
IUPAC Name This compound
Synonyms Benzonitrile, 4-(bromomethyl)-3-(trifluoromethyl)-
Physicochemical Data

The physical properties of this compound are critical for determining appropriate solvents, reaction conditions, and storage methods.

PropertyValueSource
Physical Form Solid (Crystals, Crystalline Powder, or Lumps)[1]
Solubility Soluble in common organic solvents (e.g., dichloromethane, chloroform); Low solubility in water.
Storage Temperature Room Temperature[2]

Synthesis and Purification

The primary synthetic route to this compound involves the radical bromination of its methyl precursor, 4-methyl-3-(trifluoromethyl)benzonitrile. This transformation specifically targets the benzylic protons, a common and reliable reaction in organic synthesis.

Synthetic Workflow Diagram

The following diagram illustrates the typical workflow for the synthesis and purification of the target compound.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification A Reactants: 4-methyl-3-(trifluoromethyl)benzonitrile N-Bromosuccinimide (NBS) AIBN (radical initiator) C Reaction Vessel (Round-bottom flask) A->C B Solvent: Carbon Tetrachloride (CCl4) B->C D Reaction Conditions: Reflux (e.g., 80°C) Inert Atmosphere C->D Heating E Cool Reaction Mixture D->E Reaction Completion F Filter to Remove Succinimide Byproduct E->F G Concentrate Filtrate (Rotary Evaporation) F->G H Purification: Recrystallization G->H I Isolate & Dry Product: This compound H->I

Caption: General workflow for the synthesis and purification of this compound.

Detailed Synthetic Protocol

This protocol is adapted from standard procedures for benzylic bromination.[3]

Objective: To synthesize this compound via radical bromination.

Materials:

  • 4-methyl-3-(trifluoromethyl)benzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-3-(trifluoromethyl)benzonitrile (1 equivalent) in anhydrous CCl₄.

  • Addition of Reagents: Add N-Bromosuccinimide (NBS, ~1.2 equivalents) and a catalytic amount of AIBN (~0.05 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.[3]

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Isolation: Filter the solid succinimide and wash it with a small amount of cold CCl₄.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure this compound as a solid.[3]

Purification Insights
  • Recrystallization: This is the most common method for purifying the final product. The choice of solvent is critical; the compound should be highly soluble in the hot solvent but poorly soluble at low temperatures.[4]

  • Column Chromatography: If recrystallization fails to remove impurities with similar solubility profiles, silica gel column chromatography can be employed. A non-polar eluent system, such as hexane-ethyl acetate, is typically effective.[4][5]

Chemical Reactivity and Applications

The utility of this compound stems from its distinct reactive sites, which can be manipulated to build more complex molecules.

Analysis of Molecular Reactivity

The molecule's reactivity is dominated by three key features:

  • Bromomethyl Group (-CH₂Br): This is a benzylic bromide. The position is activated towards nucleophilic substitution (Sₙ2) reactions due to the stability of the potential benzylic carbocation intermediate and the electron-withdrawing effects of the adjacent aromatic ring system.

  • Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing substituent.[6] It significantly influences the electronic properties of the aromatic ring, deactivating it towards electrophilic aromatic substitution while increasing the electrophilicity of the benzylic carbon. Its high metabolic stability and lipophilicity make it a desirable feature in drug candidates.[6]

  • Nitrile Group (-C≡N): The nitrile group is a versatile functional handle. It can undergo hydrolysis to form a carboxylic acid or be reduced to an amine. It also contributes to the overall electron-withdrawing character of the molecule.

G cluster_mol cluster_key Key Reactive Sites mol A Benzylic Bromide (-CH₂Br) Primary site for nucleophilic attack (Sₙ2). Highly electrophilic. B Trifluoromethyl (-CF₃) Strong electron-withdrawing group. Enhances reactivity of -CH₂Br. Increases lipophilicity & metabolic stability. C Nitrile (-C≡N) Versatile functional group. Can be hydrolyzed or reduced. Electron-withdrawing.

Caption: Key reactive centers of this compound.

Applications in Drug Discovery and Materials Science

This compound is not an end-product but a crucial intermediate. Its primary application is as a building block in the synthesis of more complex molecules.

  • Pharmaceutical Development: It serves as a key intermediate for introducing the 4-cyano-2-(trifluoromethyl)benzyl moiety into target molecules. This structural motif is found in various biologically active compounds, including potential therapeutic agents for cancer, cardiovascular diseases, and neurological disorders.[7][8] The trifluoromethyl group is particularly valued for its ability to enhance drug efficacy and pharmacokinetic properties.[6]

  • Materials Science: The unique electronic properties conferred by the trifluoromethyl and nitrile groups make this compound a useful precursor in the synthesis of specialized polymers and materials. These materials may exhibit enhanced thermal and chemical stability, finding use in electronics and advanced coatings.[7]

Safety and Handling

Proper handling of this compound is essential due to its hazardous nature. The information below is a summary derived from safety data sheets (SDS).

Hazard Identification
  • GHS Classification: The compound is classified as acutely toxic and an irritant.[9]

  • Hazard Statements:

    • Toxic if swallowed, in contact with skin, or if inhaled.[9]

    • Causes skin irritation.[9]

    • Causes serious eye irritation.[9]

PictogramHazard Class
GHS06 (Skull and Crossbones)Acute Toxicity (Oral, Dermal, Inhalation)
GHS07 (Exclamation Mark)Skin Irritation, Eye Irritation
Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[10] Work should be conducted in a well-ventilated area or a chemical fume hood.[11]

  • Safe Handling: Avoid all personal contact, including inhalation of dust.[10] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.

First Aid and Spill Procedures
  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

  • Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation persists.[9]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor.[9]

  • Spills: For minor spills, use dry clean-up procedures and avoid generating dust.[10] Collect the material in a suitable, labeled container for waste disposal. Ensure the area is well-ventilated.[10]

Conclusion

This compound is a pivotal chemical intermediate whose value lies in the strategic placement of its reactive functional groups. The interplay between the highly reactive benzylic bromide and the electronically influential trifluoromethyl and nitrile groups makes it an enabling tool for chemists. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the development of novel pharmaceuticals and advanced materials.

References

Sources

Structure-activity relationship (SAR) of trifluoromethyl benzonitrile scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Fluorine-Nitrile Synergy: A Technical Deep Dive into Trifluoromethyl Benzonitrile Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, Pharmacologists

Executive Summary: The "Privileged" Scaffold

In modern medicinal chemistry, the trifluoromethyl benzonitrile scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide dissects the Structure-Activity Relationship (SAR) of this moiety, focusing on the synergistic interplay between the electron-withdrawing trifluoromethyl group (


) and the cyano group (

).[1]

This scaffold is not merely a structural anchor; it is a functional driver of metabolic stability , lipophilic binding , and covalent reactivity . Its successful deployment in blockbuster drugs like Enzalutamide (oncology) and Monepantel (veterinary medicine) validates its utility in overcoming common drug development attrition points.[1]

Physicochemical Profiling: The Fluorine-Nitrile Synergy

The co-localization of a


 group and a nitrile on a benzene ring creates a unique electronic and steric environment.
Electronic Modulation

Both


 and 

are strong electron-withdrawing groups (EWG).[1]
  • Hammett Constants (

    
    ): 
    
    
    
    (0.[1]66) and
    
    
    (0.[1]54) significantly deactivate the aromatic ring, preventing oxidative metabolism (e.g., by CYP450 enzymes) at the ring positions.
  • Dipole Moment: The vectors of these two groups often reinforce each other, creating a strong dipole that can orient the molecule within a binding pocket or participate in specific electrostatic interactions.

Steric & Lipophilic Properties

The


 group is often described as a "lipophilic bullet."[1] It is significantly larger than a methyl group (Van der Waals volume 

42.6 ų vs. 23.9 ų) but smaller than a tert-butyl group.[1]
PropertyBenzonitrile (Ph-CN)4-Chloro-benzonitrile4-(Trifluoromethyl)benzonitrile Impact on SAR
LogP (approx) 1.62.32.7 - 3.0 Enhanced membrane permeability; Hydrophobic pocket filling.[1]
Metabolic Stability Low (Ring oxidation)MediumHigh Blocks metabolic "soft spots" on the ring.[1]
Electronic Nature Electron DeficientElectron DeficientHighly Deficient Increases electrophilicity of the nitrile carbon (Warhead potential).[1]

Case Study A: Androgen Receptor (AR) Antagonists

The evolution of AR antagonists for prostate cancer demonstrates the critical role of the trifluoromethyl benzonitrile scaffold in shifting from "loose binding" to "high-affinity blockade."

The Structural Evolution

First-generation antiandrogens (e.g., Bicalutamide ) utilized a 4-cyano-3-(trifluoromethyl)phenyl ring linked via a sulfide/sulfone.[1] However, resistance mechanisms and partial agonism limited their longevity.[1]

Second-generation agents (Enzalutamide , Apalutamide ) retained the 4-cyano-3-(trifluoromethyl)phenyl motif but rigidly locked it onto a thiohydantoin or hydantoin core.[1] This rigidification, combined with the electronic properties of the scaffold, leads to a massive increase in binding affinity.

Comparative Potency Data

The following table highlights the potency shift achieved by optimizing the scaffold's presentation:

CompoundScaffold CoreLinker TypeAR Binding

(LNCaP)
Mechanism
Bicalutamide 4-CN-3-

-Ph
Flexible Sulfide~160 nMWeak Antagonist (Partial Agonist risk)
Enzalutamide 4-CN-3-

-Ph
Rigid Thiohydantoin21.4 nM Pure Antagonist (Blocks Nuclear Translocation)
Apalutamide 4-CN-3-

-Ph
Rigid Hydantoin~16 nM Pure Antagonist

Data Source: Comparative binding assays in LNCaP cells [1, 2].

Diagram: AR Antagonist Optimization Logic

AR_SAR Start First Gen: Bicalutamide Issue Issue: Flexible Linker allows Partial Agonism Start->Issue Strategy Strategy: Rigidify Scaffold Retain 4-CN-3-CF3 motif Issue->Strategy Result Second Gen: Enzalutamide Strategy->Result Mechanism Mechanism: 1. CN forms H-bond (Arg752) 2. CF3 fills hydrophobic pocket 3. Rigid core prevents helix 12 folding Result->Mechanism

Figure 1: Structural optimization pathway from Bicalutamide to Enzalutamide, highlighting the conservation of the trifluoromethyl benzonitrile motif.[1]

Case Study B: The Nitrile as a Covalent Warhead

While in AR antagonists the nitrile acts as a hydrogen bond acceptor, in protease inhibitors, the trifluoromethyl benzonitrile scaffold serves a different purpose: Reversible Covalent Inhibition .

The Mechanism

Cysteine proteases (e.g., Cathepsin K, SARS-CoV-2 Mpro) have a catalytic cysteine residue in their active site.[1][2] The nitrile group can undergo nucleophilic attack by the thiol (


) of the cysteine to form a thioimidate  adduct.
The Role of in Reactivity

The reactivity of the nitrile carbon is governed by the electron density of the aromatic ring.

  • Problem: An electron-rich nitrile is too unreactive. An overly electron-deficient nitrile is promiscuous (toxic).[1]

  • Solution: The

    
     group (meta or ortho) provides a strong inductive withdrawal (
    
    
    
    effect), "tuning" the nitrile's LUMO energy to be perfectly reactive toward the specific cysteine thiolate, but stable in plasma. This is a classic application of the Hammett Equation in drug design.
Diagram: Covalent Warhead Mechanism

Covalent_Mech Enzyme Cysteine Protease (Catalytic Cys-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Inhibitor Inhibitor Scaffold (CF3-Ph-CN) Inhibitor->Complex TS Transition State (Activated by CF3 withdrawal) Complex->TS Nucleophilic Attack Adduct Thioimidate Adduct (Reversible Covalent Bond) TS->Adduct C-S Bond Formation Adduct->Complex Slow Off-rate (Reversible)

Figure 2: Mechanism of reversible covalent inhibition by trifluoromethyl benzonitriles.[1] The CF3 group activates the nitrile carbon for nucleophilic attack.

Case Study C: Antiparasitics (Monepantel)[1][3]

Monepantel (Zolvix) represents the application of this scaffold in the "Amino-Acetonitrile Derivative" (AAD) class of anthelmintics [3].[1]

  • Target: Nematode-specific ACR-23 receptor (nAChR).[1][3]

  • Scaffold Function:

    • The molecule features two distinct rings. The "left-hand" ring is a 2-(trifluoromethyl)-5-cyanophenyl ether.[1]

    • Chirality: Monepantel is the (S)-enantiomer.[1] The specific spatial arrangement of the

      
       group is essential for fitting into the allosteric binding site of the ACR-23 channel.
      
    • Metabolism: The drug is metabolized to a sulfone, which retains potency, demonstrating the metabolic robustness of the fluorinated aromatic rings.

Synthetic Accessibility & Protocols

Accessing this chemical space requires robust synthetic methodologies.[1] The two primary routes are Cyanation of trifluoromethyl halides or Trifluoromethylation of benzonitriles.

Protocol: Palladium-Catalyzed Cyanation (General Procedure)

This method is preferred for introducing the nitrile group late-stage onto a trifluoromethylated aryl halide.[1]

  • Reagents: 4-bromo-benzotrifluoride (1.0 eq),

    
     (0.6 eq), 
    
    
    
    (2 mol%), dppf (4 mol%).[1]
  • Solvent: Wet DMF (addition of 1% water accelerates the reaction).[1]

  • Conditions: Heat to 120°C for 12-16 hours under Argon atmosphere.

  • Workup: Cool to RT, dilute with EtOAc, wash with

    
     (to remove Zn/Pd species), then brine. Dry over 
    
    
    
    .[1]
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Why this works: The electron-poor nature of the


-aryl ring facilitates the oxidative addition of Palladium, making this a high-yielding transformation (>90%) compared to electron-rich systems [4].[1]

References

  • Tran, C., et al. (2009).[1] "Development of a second-generation antiandrogen for treatment of advanced prostate cancer."[1] Science, 324(5928), 787-790.[1] Link

  • Clegg, N. J., et al. (2012).[1] "ARN-509: a novel antiandrogen for prostate cancer treatment."[1][4] Cancer Research, 72(6), 1494-1503.[1] Link

  • Kaminsky, R., et al. (2008).[1][3] "A new class of anthelmintics effective against drug-resistant nematodes."[1][] Nature, 452(7184), 176-180.[1] Link

  • Schareina, T., et al. (2004).[1] "Improved conditions for the palladium-catalyzed cyanation of aryl halides." Journal of Organometallic Chemistry, 689(24), 4576-4583.[1] Link[1]

Sources

An In-depth Technical Guide to 4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(bromomethyl)-3-(trifluoromethyl)benzonitrile, a key building block in modern medicinal chemistry and materials science. Due to the limited publicly available data for this specific compound (CAS 853368-32-8), this guide establishes a robust scientific baseline by providing detailed information on the closely related and well-documented analog, 4-bromo-3-(trifluoromethyl)benzonitrile (CAS 1735-53-1). By examining the structure-property relationships, this paper elucidates the expected characteristics and reactivity of the title compound. The guide covers the critical roles of the trifluoromethyl and bromomethyl functional groups, offering insights into their impact on physicochemical properties and synthetic utility.

Introduction: A Molecule of Strategic Importance

Benzonitrile derivatives are foundational scaffolds in the synthesis of a wide array of organic compounds, from pharmaceuticals and agrochemicals to dyes and advanced materials.[1][2] The strategic placement of highly functional groups on the benzene ring allows for precise control over the molecule's steric and electronic properties, thereby influencing its biological activity and material characteristics.

This compound is a trifunctional arene of significant interest. It incorporates three key moieties:

  • A Nitrile Group (-CN): A versatile functional group that can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions. It is a common feature in many approved drugs.[3]

  • A Trifluoromethyl Group (-CF₃): Known for its profound impact on molecular properties, the -CF₃ group enhances metabolic stability, increases lipophilicity, and can improve a compound's binding affinity to biological targets due to its strong electron-withdrawing nature.[4][5][6]

  • A Bromomethyl Group (-CH₂Br): A highly reactive benzylic halide, making it an excellent electrophilic site for nucleophilic substitution reactions. This "handle" allows for the straightforward introduction of diverse molecular fragments.[7][8]

The combination of these groups makes this compound a potent intermediate for constructing complex molecules in drug discovery and materials science.

Structural and Physicochemical Properties

While specific experimental data for this compound is scarce, we can infer its properties from its structure and by analyzing its close analog, 4-bromo-3-(trifluoromethyl)benzonitrile.

2.1. Chemical Structure and Identification

The key distinction between the title compound and its analog lies in the presence of a methylene (-CH₂-) spacer between the bromine atom and the benzene ring.

Figure 1: Comparison of Chemical Structures.

2.2. Physical Properties and Melting Point

The introduction of a methylene group is expected to increase the molecular weight and may slightly alter the crystal packing, thereby affecting the melting point. Below is a summary of the known properties of the analog, which serves as a reliable estimate for the title compound.

Property4-Bromo-3-(trifluoromethyl)benzonitrileThis compound (Predicted)Source(s)
CAS Number 1735-53-1853368-32-8[9]
Molecular Formula C₈H₃BrF₃NC₉H₅BrF₃N[9]
Molecular Weight 250.02 g/mol ~264.04 g/mol [10][11]
Appearance White to light yellow crystalline powder/lumpLikely a white to off-white solid[10][11]
Melting Point 82 °CExpected to be in a similar range, potentially slightly higher due to increased molecular weight.[12][13]
Purity ≥97%Commercially available at high purity[10]
Storage Room Temperature or 0-8 °CRecommended cool, dry, well-ventilated area[10][11]

The melting point of a crystalline solid is determined by the strength of its crystal lattice forces. While the addition of a flexible bromomethyl group might disrupt crystal packing compared to a spherical bromine atom, the increase in molecular weight and van der Waals forces would likely result in a melting point that is not drastically different from its aryl bromide analog.

Causality of Experimental Choices: Synthesis and Reactivity

The synthetic utility of this compound is dictated by the distinct reactivity of its functional groups. Understanding these allows for the rational design of synthetic pathways.

3.1. The Role of the Trifluoromethyl Group

The -CF₃ group is a powerful electron-withdrawing group. Its presence deactivates the aromatic ring towards electrophilic substitution but, more importantly, it enhances the stability of intermediates and can significantly improve the pharmacokinetic profile of drug candidates.[4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes).[4] This is a critical consideration in drug design to increase a drug's half-life.

  • Lipophilicity: The -CF₃ group increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[5]

  • Binding Affinity: The unique electronic properties of the -CF₃ group can lead to stronger interactions with protein targets, enhancing the potency of a drug.[14]

3.2. The Reactivity of the Bromomethyl Group

The bromomethyl group is the primary site of reactivity for synthetic transformations. As a benzylic halide, the C-Br bond is activated by the adjacent benzene ring, making it an excellent substrate for nucleophilic substitution (Sₙ2) reactions.[7]

G A This compound C Sₙ2 Transition State A->C Attack B Nucleophile (Nu⁻) e.g., R-O⁻, R-S⁻, R₂N-H, CN⁻ B->C D Substituted Product (4-(Nu-methyl)-3-(trifluoromethyl)benzonitrile) C->D Bond Formation E Leaving Group (Br⁻) C->E Bond Cleavage

Figure 2: General Nucleophilic Substitution Workflow.

This reactivity allows for the facile introduction of a wide variety of functional groups, including:

  • Ethers (from alcohols/phenols)

  • Thioethers (from thiols)

  • Amines (from ammonia or primary/secondary amines)

  • Esters (from carboxylates)

  • Nitriles (from cyanide salts)

Illustrative Experimental Protocol: Benzylic Bromination

While a specific synthesis protocol for this compound is not publicly detailed, its synthesis would logically proceed from the corresponding methyl-substituted precursor, 4-methyl-3-(trifluoromethyl)benzonitrile. The key step is a selective benzylic bromination. A standard and reliable method for this transformation is radical bromination using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[7][15]

Objective: To convert a benzylic methyl group to a bromomethyl group.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting material (4-methyl-3-(trifluoromethyl)benzonitrile) in a suitable non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane.

  • Reagent Addition: Add N-bromosuccinimide (NBS, ~1.1 equivalents) and a catalytic amount of a radical initiator (AIBN, ~0.02 equivalents) to the solution.

  • Reaction Execution: Heat the mixture to reflux (the boiling point of the solvent). The reaction can be monitored by TLC or GC-MS to track the consumption of the starting material. Illumination with a sunlamp can facilitate the initiation of the radical reaction.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure this compound.

Causality: This method is chosen for its high selectivity for benzylic C-H bonds over aromatic C-H bonds. The radical mechanism proceeds via a stable benzylic radical intermediate, favoring substitution at the methyl group.[16] CCl₄ is a classic solvent for this reaction due to its inertness and ability to dissolve the reagents.

Conclusion and Future Perspectives

This compound stands as a valuable and highly functionalized building block for chemical synthesis. Its strategic combination of a reactive bromomethyl handle, a bio-isosteric trifluoromethyl group, and a versatile nitrile moiety provides chemists with multiple pathways for molecular elaboration. While direct experimental data on its physical properties like melting point are limited, a strong predictive understanding can be derived from well-characterized analogs. The true power of this reagent lies in its synthetic potential, enabling the creation of novel compounds for the pharmaceutical and material science sectors, where fine-tuning of molecular properties is paramount for achieving desired biological activity and performance characteristics.

References
  • PubChem. 4-Bromo-3-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). [Link]

  • Cheméo. Chemical Properties of Benzonitrile, 4-bromo- (CAS 623-00-7). [Link]

  • Chemia. Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings). (2024). [Link]

  • Google Patents.
  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). [Link]

  • MedCrave. Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. (2018). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactions of 2-(Bromomethyl)naphthalene. [Link]

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • ACS Publications. Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. (2024). [Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2016). [Link]

  • Wechem. Design and biological activity of trifluoromethyl containing drugs. (2025). [Link]

  • ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). [Link]

  • Nature. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024). [Link]

  • RSC Publishing. Recent advances in the diverse transformations of trifluoromethyl alkenes. (2025). [Link]

  • Google Patents.
  • Wikipedia. Benzonitrile. [Link]

  • Benzonitrile.com. BENZONITRILE. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hot" Electrophile Challenge

You are working with 4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile (CAS: 1735-53-1).[1][2] Before troubleshooting, you must understand the electronic nature of this substrate.

This molecule is not a standard benzyl bromide.[3] It possesses two strong electron-withdrawing groups (EWGs):[1]

  • -CN (Nitrile) at para position

  • -CF3 (Trifluoromethyl) at meta position [1]

The Consequence: These groups aggressively pull electron density from the benzene ring, making the benzylic carbon highly electropositive. While this increases reactivity toward nucleophiles (


), it simultaneously lowers the energy barrier for side reactions —specifically hydrolysis (reaction with trace water) and competitive dimerization.[1]

This guide provides a self-validating system to maximize yield by controlling this "hyper-electrophilicity."

Diagnostic Workflow (Interactive Troubleshooting)

Use this logic tree to identify the root cause of your yield loss.

TroubleshootingFlow Start START: Characterize the Failure ProblemType What is the primary issue? Start->ProblemType LowConv Low Conversion (Starting Material Remains) ProblemType->LowConv Impurity High Conversion but Low Yield (Impurities) ProblemType->Impurity SolventCheck Check Solvent System: Is it non-polar (e.g., Toluene)? LowConv->SolventCheck ImpurityType Identify Impurity via LCMS/NMR Impurity->ImpurityType SwitchPolar Action: Switch to DMF or MeCN (Increase solubility/rate) SolventCheck->SwitchPolar Yes BaseCheck Check Base Strength: Using weak base (e.g., NaHCO3)? SolventCheck->BaseCheck No CesiumAction Action: Switch to Cs2CO3 (Cesium Effect) BaseCheck->CesiumAction Yes Hydrolysis Alcohol Formation (M-Br becomes M-OH) ImpurityType->Hydrolysis M-OH Peak Dimer Dimerization (Wurtz-type coupling) ImpurityType->Dimer 2x Mass Dialkyl Dialkylation (If amine nucleophile) ImpurityType->Dialkyl M + Alkyl DrySolvent Action: Re-dry solvent (<50 ppm H2O) Use molecular sieves Hydrolysis->DrySolvent Dilution Action: Increase Dilution (0.1 M -> 0.05 M) Dimer->Dilution Stoich Action: Slow addition of Electrophile Increase Nucleophile eq. Dialkyl->Stoich

Figure 1: Decision matrix for diagnosing yield loss in benzylic alkylations.[1]

Critical Reaction Parameters (The "Why" & "How")

A. The "Cesium Effect"

For this specific substrate, Potassium Carbonate (


) is often insufficient due to poor solubility in organic solvents.[1]
  • Recommendation: Use Cesium Carbonate (

    
    ) .[1][4][5]
    
  • Mechanism: The large ionic radius of Cesium (

    
    ) creates a "naked" carbonate anion in solvents like DMF or MeCN. This increases the basicity and solubility, facilitating the deprotonation of your nucleophile without requiring harsh temperatures that would degrade the nitrile group [1].
    
  • Stoichiometry: 1.5 to 2.0 equivalents relative to the nucleophile.

B. Solvent Selection & Water Scavenging

The electron-deficient nature of the benzylic carbon makes it a magnet for water.

  • The Trap: "Analytical Grade" solvents often contain 100-500 ppm water. This is enough to hydrolyze 5-10% of your starting material into the alcohol side-product (4-(hydroxymethyl)-3-(trifluoromethyl)benzonitrile).[1]

  • Protocol: Use anhydrous DMF or Acetonitrile (MeCN).[1] Add activated 3Å Molecular Sieves directly to the reaction vessel.

C. Temperature Control
  • Danger Zone:

    
    .
    
  • Risk: High heat promotes the hydrolysis of the nitrile (-CN) to an amide or acid, and increases the rate of homocoupling (dimerization).

  • Target: Run at Room Temperature (25°C) initially. Only heat to 50-60°C if conversion is stalled after 4 hours.

Optimized Experimental Protocol

This protocol is designed for N-alkylation (amines) or O-alkylation (phenols).[1]

Scale: 1.0 mmol basis Reaction Time: 4–12 hours

ReagentEquivalentsRoleNotes
Nucleophile (Amine/Phenol)1.0 - 1.2SubstrateIf Nucleophile is cheap, use 1.2 eq to ensure full consumption of the bromide.[1]

1.5 - 2.0BaseMust be finely ground/powdered.
Anhydrous MeCN or DMF N/A (0.1 M)SolventCRITICAL: Must be dry.[1] DMF is faster; MeCN is easier to work up.
CAS 1735-53-1 (Bromide)1.0ElectrophileDissolve in minimal solvent and add last.
Step-by-Step Procedure:
  • Drying: Flame-dry a round-bottom flask under Argon/Nitrogen flow.

  • Base Activation: Add the Nucleophile and

    
     to the flask. Add the anhydrous solvent (concentration ~0.1 M).[1] Stir at Room Temperature for 15-30 minutes. This pre-activation step deprotonates the nucleophile.
    
  • Addition: Dissolve this compound in a minimal amount of the same solvent. Add this solution dropwise to the reaction mixture over 10-20 minutes.

    • Why? Keeping the concentration of the bromide low relative to the nucleophile prevents dialkylation and dimerization.

  • Monitoring: Monitor via TLC or LCMS at 1 hour and 4 hours.

    • Success Marker: Disappearance of bromide (Rt will be distinct due to Br isotope pattern).[1]

  • Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with Brine.[1] Dry over

    
    .
    

Mechanistic Insight & Impurity Profile

Understanding the competing pathways allows you to control them.

ReactionMechanism Substrate This compound (Electrophile) Product Target Product (Alkylated) Substrate->Product Path 1: SN2 (Fast) Promoted by Cs2CO3 Alcohol Impurity A: Alcohol (Hydrolysis) Substrate->Alcohol Path 2: Hydrolysis (If wet solvent) Dimer Impurity B: Dimer (Homocoupling) Substrate->Dimer Path 3: Wurtz-type (If Conc. > 0.2M) Substrate->Dimer Self-reaction Nu Nucleophile (R-NH2 / Ar-OH) Nu->Product Water H2O (Trace Impurity) Water->Alcohol

Figure 2: Competitive reaction pathways.[1] Path 1 is desired; Paths 2 and 3 are concentration and moisture dependent.

Frequently Asked Questions (FAQ)

Q: I see a spot on TLC just below my product that won't go away. What is it? A: This is likely the alcohol impurity (4-(hydroxymethyl)-3-(trifluoromethyl)benzonitrile).[1] It is formed by the reaction of the bromide with trace water. Because the


 and 

groups make the molecule polar, the alcohol often co-elutes with polar products.
  • Fix: You cannot revert it. You must prevent it by using fresh molecular sieves in your solvent next time.

Q: My yield is 50%, and I see a heavy non-polar spot. Mass spec shows 2x mass. A: You have triggered Wurtz-type Homocoupling . The highly reactive benzylic bromide has reacted with itself.

  • Fix: This happens when the local concentration of bromide is too high. Use the Dropwise Addition method described in the protocol. Do not dump the solid bromide directly into the reaction [2].

Q: Can I use Triethylamine (TEA) or DIPEA instead of Cesium Carbonate? A: Organic bases are often too weak to fully deprotonate less acidic nucleophiles (like phenols) or can act as nucleophiles themselves (forming quaternary ammonium salts with the highly reactive benzyl bromide).[1] Inorganic bases like


 in heterogeneous phase prevent these quaternary salt side-products [3].

Q: Is the nitrile group stable? A: It is stable at room temperature. However, if you use strong aqueous acids or bases (e.g., NaOH, KOH) or heat >80°C, you risk hydrolyzing the nitrile to the amide.[1] Stick to carbonate bases.

References

  • The Cesium Effect: Flessner, T., & Doye, S. (1999).[1] Cesium carbonate: A powerful base for the alkylation of amines.[4][6] Journal of Practical Chemistry. (Demonstrates superior yields in N-alkylation using Cs2CO3 in DMF).[1]

  • Benzylic Homocoupling: Sá, M. M., et al. (2003).[1][7] Reductive coupling reaction of benzyl halides.[8][9] Journal of the Brazilian Chemical Society. (Discusses the dimerization risks of benzylic halides).[1]

  • Substrate Data: PubChem Compound Summary for CID 10800647, 4-Bromo-3-(trifluoromethyl)benzonitrile.[1] (Physical properties and safety data).[1]

Sources

Optimizing temperature for substitution reactions of trifluoromethyl benzyl bromides

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TBB-OPT-492 Subject: Temperature Optimization for Substitution Reactions of Trifluoromethyl Benzyl Bromides Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with a trifluoromethyl (


) substituted benzyl bromide . This substrate presents a unique kinetic profile compared to standard benzyl bromides. The electron-withdrawing nature of the 

group generally activates the benzylic position toward

attack by increasing electrophilicity, but it deactivates

pathways by destabilizing the carbocation intermediate.

Therefore, temperature optimization must balance kinetic acceleration against thermal decomposition (elimination or polymerization).

Module 1: The Kinetic Logic (The "Why")

Before setting your heating block, you must understand the electronic environment of your substrate.

1. Electronic Activation (


 Dominance) 
The 

group is a strong electron-withdrawing group (EWG) via induction (

).
  • Effect: It pulls electron density away from the benzene ring and the benzylic carbon.

  • Result: The benzylic carbon becomes more electropositive (electrophilic).[1]

  • Thermodynamic Consequence: For

    
     reactions (backside attack), this lowers the activation energy (
    
    
    
    ) relative to unsubstituted benzyl bromide. You likely need lower temperatures than you think.

2. Carbocation Destabilization (


 Suppression) 
  • Effect: If you are relying on a weak nucleophile (solvolysis), the

    
     group destabilizes the formation of the benzylic carbocation.
    
  • Result: High temperatures intended to force an

    
     reaction will likely lead to decomposition before substitution occurs.
    

3. Positional Isomerism Matters

  • Para- (

    
    ):  Maximum 
    
    
    
    rate enhancement.
  • Ortho- (

    
    ):  Steric hindrance competes with electronic activation. Requires slightly higher temperatures but carries higher risk of elimination.
    
Module 2: Visualization of Reaction Logic

The following diagram illustrates the decision matrix for selecting your initial reaction temperature based on nucleophile strength and substitution pattern.

TempOptimization Start Start: Define Reaction System NucType Nucleophile Strength? Start->NucType StrongNuc Strong (e.g., Azide, Thiolate, Amine) NucType->StrongNuc WeakNuc Weak (e.g., Alcohol, Water) NucType->WeakNuc SubstPos CF3 Position? StrongNuc->SubstPos Warning STOP: Switch Solvent (Avoid SN1) WeakNuc->Warning Carbocation Unstable ParaMeta Para/Meta (4- or 3-CF3) SubstPos->ParaMeta Ortho Ortho (2-CF3) SubstPos->Ortho TempLow Zone A: 0°C to 25°C (Kinetic Control) ParaMeta->TempLow High Electrophilicity TempMed Zone B: 40°C to 60°C (Overcome Sterics) Ortho->TempMed Steric Barrier TempHigh Zone C: Reflux (>80°C) (Thermodynamic Control) Warning->TempHigh If forced (High Risk)

Figure 1: Decision matrix for temperature selection. Note that weak nucleophiles are discouraged due to carbocation destabilization by the trifluoromethyl group.

Module 3: Experimental Protocol (Temperature Ramping)

Do not immediately reflux these substrates. The high electrophilicity can lead to rapid exotherms or double-substitution (if the nucleophile allows).

Standard Operating Procedure (SOP-TBB-01)
ParameterSpecificationNotes
Solvent System Acetone (Polar Aprotic)Best for

. BP: 56°C.
Alt. Solvent Acetonitrile (MeCN)Higher BP (82°C) if Zone B temps required.
Concentration 0.1 M to 0.5 MDilution helps control exotherms.
Stoichiometry 1.0 eq Substrate : 1.1 eq NucleophileSlight excess of nucleophile.
Step-by-Step Ramping:
  • Initial Phase (0°C):

    • Dissolve the trifluoromethyl benzyl bromide in anhydrous solvent.

    • Cool to 0°C in an ice bath.

    • Add the nucleophile/base slowly.

    • Checkpoint: Stir for 30 mins. Spot TLC. If >50% conversion, maintain 0°C .

  • Ambient Phase (25°C):

    • If reaction is sluggish at 0°C, remove ice bath and allow to warm to Room Temperature (RT).

    • Checkpoint: Stir for 2 hours. Most amines and thiols will complete here due to the

      
       activation [1].
      
  • Thermal Phase (40-60°C):

    • Only necessary for ortho-substituted substrates or poor nucleophiles (e.g., sterically hindered amines).

    • Equip a reflux condenser.

    • Heat to 40°C initially. Monitor for the disappearance of starting material.[2]

Module 4: Troubleshooting & FAQs

Q1: I see a new spot on TLC that runs much higher (non-polar) than my product. What is it? A: This is likely the Wurtz-type coupling dimer (1,2-bis(trifluoromethylphenyl)ethane) or a stilbene derivative.

  • Cause: Temperature too high in the presence of metals or strong bases, causing radical formation or elimination.

  • Fix: Lower temperature to Zone A (0°C). Add a radical scavenger (e.g., BHT) if suspected radical mechanism.

Q2: My reaction stalled at 50% conversion. Should I increase the temperature? A: Not necessarily.

  • Diagnosis: If using an amine nucleophile, the product might be trapping the HBr byproduct, forming an unreactive salt.

  • Fix: Ensure you have an auxiliary base (e.g.,

    
     or 
    
    
    
    ) present to scavenge the acid. Heating will not solve salt formation; it will only degrade your material [2].

Q3: Can I use ethanol or methanol as a solvent? A: Avoid if possible.

  • Reason: The

    
     benzyl bromide is highly electrophilic. In protic solvents at high temperatures, you risk solvolysis  (forming the ethyl/methyl ether) competing with your desired nucleophile. Use Aprotic solvents (DMF, MeCN, Acetone).
    

Q4: Why is the ortho-isomer (


) reacting so much slower than the para-isomer? 
A:  This is the Ortho-Effect .
  • Mechanism: The bulky

    
     group physically blocks the backside trajectory required for 
    
    
    
    .
  • Protocol Adjustment: You must switch to Zone B (40°C - 60°C) . You need thermal energy to overcome the steric repulsion, not the electronic barrier.

Module 5: Safety & Stability (Critical)
  • Lachrymator Warning: Trifluoromethyl benzyl bromides are potent lachrymators (tear gas agents).

    • Action: All heating must occur in a functional fume hood. Do not remove hot glassware from the hood until cooled.

  • Thermal Runaway: Because the

    
     group activates the bromide, the reaction with strong nucleophiles (like azide or hydride) can be exothermic.
    
    • Action: Never add reagents rapidly to a warm solution. Always add at 0°C, then heat.

References
  • Electronic Effects in Benzylic Substitution

    • Title: Benzylic effect in SN2 reactions.[1]

    • Source: Computational Organic Chemistry.[3]

  • General Nucleophilic Substitution Kinetics

    • Title: 7.1: Nucleophilic Substitution Reaction Overview.
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Trifluoromethyl Group Effects

    • Title: Superelectrophiles and the Effects of Trifluoromethyl Substituents.[4][5]

    • Source: Journal of the American Chemical Society (via NIH).[4]

    • URL:[Link]

  • Thermal Stability Data

    • Title: Benzyl Bromide Safety & Properties.[6][7]

    • Source: NOAA CAMEO Chemicals.

Sources

Technical Support Center: Safe Handling of Lachrymatory Benzylic Bromides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling, quenching, and disposal of lachrymatory benzylic bromides in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety and maintaining a controlled research environment.

Frequently Asked Questions (FAQs)

Q1: What makes benzylic bromides lachrymatory?

A1: Benzylic bromides are potent lachrymators, meaning they are irritants that trigger an involuntary tearing of the eyes.[1][2][3] Their reactivity, particularly the lability of the bromine atom attached to the benzylic carbon, allows them to readily react with nucleophilic residues in biological macromolecules. This alkylating ability irritates the mucous membranes of the eyes, respiratory tract, and skin, causing a burning sensation, coughing, and profuse tearing.[1][4]

Q2: I've been exposed to benzyl bromide vapors. What should I do?

A2: Immediately move to an area with fresh air. If you experience difficulty breathing, seek immediate medical attention. For eye contact, flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] For skin contact, immediately wash the affected area with soap and water.[1] Remove any contaminated clothing, ensuring to handle it with appropriate protective gloves.[1]

Q3: Can I neutralize the lachrymatory effects of benzyl bromide?

A3: The most effective way to mitigate the effects is to minimize exposure through proper handling in a well-ventilated fume hood and appropriate personal protective equipment (PPE).[6] If a reaction or spill occurs, quenching the benzyl bromide with a suitable nucleophile will neutralize its reactivity and lachrymatory properties.

Q4: What is the best way to store benzylic bromides?

A4: Benzylic bromides should be stored in a cool, dry, well-ventilated area away from light, moisture, and incompatible materials such as strong bases, amines, and oxidizing agents.[4][7] The container must be tightly sealed to prevent the escape of vapors.[8]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Persistent Lachrymatory Odor in the Lab

Cause: This indicates a leak from a storage container, a contaminated piece of equipment, or improper handling outside of a fume hood. Even minute quantities of benzylic bromides can cause significant irritation.

Solution:

  • Evacuate and Ventilate: If the odor is strong, evacuate the immediate area and increase ventilation.

  • Identify the Source: Wearing appropriate PPE, carefully inspect storage containers for any signs of leakage. Check reaction setups and any equipment that may have come into contact with the benzylic bromide.

  • Neutralize and Clean: Once the source is identified, neutralize any spills or residues with a suitable quenching solution (see protocol below). Clean the affected area thoroughly.

Issue 2: Accidental Spill of a Benzylic Bromide Solution

Cause: Spills can occur due to mishandling, equipment failure, or during transfer of the reagent.

Solution:

  • Alert Personnel and Isolate the Area: Immediately alert others in the vicinity. Restrict access to the spill area.

  • Don Appropriate PPE: This includes, at a minimum, a lab coat, chemical splash goggles, a face shield, and chemically resistant gloves (e.g., nitrile rubber).[9] For larger spills, a respirator with an appropriate cartridge may be necessary.[4]

  • Contain the Spill: For liquid spills, use an inert absorbent material like sand, dry lime, or soda ash to contain the spill.[1][7] DO NOT USE WATER as it can react with the benzyl bromide to produce hydrogen bromide gas.[4][7]

  • Neutralize the Spill: Once absorbed, treat the material with a quenching solution.

  • Dispose of Waste: Collect the neutralized material in a sealed, labeled container for hazardous waste disposal.[7]

Experimental Protocols

Protocol 1: Safe Handling and Use of Benzylic Bromides

This protocol outlines the essential steps for safely handling benzylic bromides during experimental procedures.

  • Preparation and PPE:

    • Before starting, ensure you have read and understood the Safety Data Sheet (SDS) for the specific benzylic bromide you are using.[4][8]

    • Work exclusively within a certified chemical fume hood.[6]

    • Wear appropriate PPE: a flame-resistant lab coat, chemical splash goggles, a face shield, and double-gloving with chemically resistant gloves is recommended.

  • Experimental Setup:

    • Set up your reaction apparatus in the fume hood, ensuring all joints are properly sealed.

    • Use a system that allows for the reaction to be conducted under an inert atmosphere (e.g., nitrogen or argon) if the chemistry allows, to prevent the escape of vapors.

  • Reagent Transfer:

    • Use a syringe or cannula for transferring liquid benzylic bromides to minimize the risk of spills and vapor release.

    • If weighing a solid benzylic bromide, do so in the fume hood.

  • Post-Reaction Workup:

    • Quench the reaction mixture with a suitable nucleophilic solution before proceeding with the workup. This will neutralize any unreacted benzylic bromide.

    • Handle all contaminated glassware and equipment within the fume hood.

Protocol 2: Quenching Unreacted Benzylic Bromides

This protocol provides a method for neutralizing residual benzylic bromides in reaction mixtures or spills.

  • Choice of Quenching Agent:

    • Aqueous solutions of ammonia, sodium or potassium hydroxide, or triethylamine are effective quenching agents. Triethylamine can be advantageous as it forms a water-soluble quaternary ammonium salt with the benzyl bromide, facilitating its removal during aqueous workup.[10]

  • Quenching Procedure:

    • Cool the reaction mixture in an ice bath to control any potential exotherm.

    • Slowly add the quenching solution dropwise with stirring.

    • Continue stirring for at least 30 minutes to ensure complete neutralization.

    • Test the reaction mixture for the absence of the lachrymator before proceeding with further workup. A simple method is to carefully waft the vapors towards your nose from a safe distance; however, instrumental analysis (e.g., TLC, GC-MS) is the preferred method for confirmation.

Protocol 3: Decontamination and Waste Disposal

Proper decontamination and disposal are crucial to prevent accidental exposure.

  • Glassware Decontamination:

    • Rinse all contaminated glassware with a suitable solvent (e.g., acetone) to remove the bulk of the benzylic bromide.

    • Then, immerse the glassware in a quenching solution for several hours before washing.

  • Waste Disposal:

    • All solid waste, including contaminated absorbent materials and gloves, should be placed in a clearly labeled, sealed hazardous waste container.[7]

    • Liquid waste containing benzylic bromides should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless you have confirmed compatibility.

    • Dispose of all hazardous waste through your institution's environmental health and safety office.[7]

Data Presentation

Table 1: Relative Lachrymatory Properties of Common Benzylic Halides

CompoundStructureRelative Lachrymatory PotencyNotes
Benzyl ChlorideC₆H₅CH₂ClModerateUnpleasant, but generally considered less potent than the bromide.
Benzyl BromideC₆H₅CH₂BrHighA strong lachrymator, causing intense eye and respiratory irritation.[3]
Benzyl IodideC₆H₅CH₂IVery HighConsidered the most potent lachrymator in this series due to the higher reactivity of the C-I bond.

Visualizations

G Workflow for Safe Handling of Benzylic Bromides cluster_prep Preparation cluster_exp Experiment cluster_post Post-Reaction cluster_waste Waste Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE (Lab coat, Goggles, Face Shield, Gloves) prep_sds->prep_ppe prep_hood Work in Fume Hood prep_ppe->prep_hood exp_setup Set up Reaction in Hood prep_hood->exp_setup exp_transfer Transfer Reagent via Syringe/Cannula exp_setup->exp_transfer exp_run Run Reaction exp_transfer->exp_run post_quench Quench Reaction Mixture exp_run->post_quench post_workup Perform Workup post_quench->post_workup post_decon Decontaminate Glassware post_workup->post_decon waste_collect Collect Solid and Liquid Waste post_decon->waste_collect waste_dispose Dispose via EHS waste_collect->waste_dispose

Caption: Workflow for the safe handling of benzylic bromides.

G Benzylic Bromide Spill Response spill Spill Occurs alert Alert Personnel & Isolate Area spill->alert ppe Don PPE alert->ppe contain Contain Spill with Inert Absorbent (e.g., sand, soda ash) ppe->contain neutralize Neutralize with Quenching Solution contain->neutralize collect Collect Waste in Sealed Container neutralize->collect dispose Dispose as Hazardous Waste collect->dispose

Caption: Emergency response procedure for a benzylic bromide spill.

References

  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Sciencemadness.org. (2014, July 22). Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice! Retrieved from [Link]

  • New Jersey Department of Health. (2000, December 15). BENZYL BROMIDE HAZARD SUMMARY. Retrieved from [Link]

  • INCHEM. (2021). ICSC 1225 - BENZYL BROMIDE. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl Bromide. Retrieved from [Link]

  • Brandeis University. (n.d.). Lachrymators | Laboratory Safety. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl bromide. Retrieved from [Link]

  • ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture? Retrieved from [Link]

  • Google Patents. (n.d.). CN107098791B - Preparation method of benzyl bromide.
  • ResearchGate. (2025, August 6). Stability and Detectability of Lachrymators and Their Degradation Products in Evidence Samples. Retrieved from [Link]

  • Organic Syntheses. (2010, 87, 36-52). Working with Hazardous Chemicals. Retrieved from [Link]

  • YouTube. (2016, June 20). Benzylic Bromination Lab Video. Retrieved from [Link]

  • Organic Syntheses. (1990). (R,S)-MEVALONOLACTONE-2-13C. Retrieved from [Link]

  • Supporting information for... (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Retrieved from [Link]

  • Ouvry. (2021, March 23). How to decontaminate in case of chemical contact? Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006, July 5). better way to benzyl bromide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of benzyl bromide. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). p-NITROBENZYL BROMIDE. Retrieved from [Link]

  • Prevor. (n.d.). CHAPTER 71 - Rapid Decontamination of Chemical Warfare Agents. Retrieved from [Link]

  • ACS Publications. (2024, June 19). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Retrieved from [Link]

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of Trifluoromethylated Aromatics: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Challenge

The trifluoromethyl (


) group is a cornerstone of modern medicinal chemistry, imparting metabolic stability and lipophilicity to drug candidates. However, its high electronegativity and the strength of the C-F bond (

) create unique challenges in mass spectrometry (MS). Unlike standard alkyl groups,

does not simply "fall off"; it directs fragmentation through complex rearrangements and specific eliminations.

This guide compares the two dominant analytical alternatives—Electron Ionization (EI) and Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) —and provides a mechanistic deep dive into the diagnostic "Ortho Effect," a critical tool for structural elucidation.

Comparative Analysis: Hard vs. Soft Ionization

The choice between EI and ESI dictates the fragmentation landscape.[1] EI yields radical cations (


) driven by high-energy radical chemistry, while ESI yields even-electron ions (

) driven by proton affinity and charge-remote fragmentation.
Performance Comparison Table
FeatureAlternative A: Electron Ionization (EI) Alternative B: ESI-CID (MS/MS)
Primary Species Radical Cation (

)
Protonated/Deprotonated Ion (

)
Energy Regime Hard (70 eV standard)Soft (Tunable collision energy)
Key Mechanism Homolytic

-cleavage, Radical site migration
Heterolytic cleavage, Neutral loss (

)
Diagnostic Ion

69 (

)

(Loss of HF)
Structural Insight Fingerprinting (Library Match)Functional Group Adjacency (Ortho effects)
Limitation Molecular ion (

) often absent due to instability
Requires polar functional groups for ionization
Data Interpretation: The "Rule of 69" vs. The "Rule of 20"
  • In EI: The presence of a dominant peak at

    
     69  is the gold standard indicator of a 
    
    
    
    group. It arises from the direct cleavage of the
    
    
    bond.
  • In ESI-CID: The loss of 20 Da (HF) is the primary diagnostic. This is not a random bond break; it requires a specific "chemical conversation" between the fluorine and a neighboring proton source.

Mechanistic Deep Dive: The Ortho Effect

The most scientifically rich fragmentation pattern in trifluoromethylated aromatics is the Ortho Effect . This occurs when a proton-donating group (e.g.,


, 

,

with

-H) is located ortho to the

group.
The Mechanism[2][3][4][5]
  • Excitation: The molecular ion is excited.

  • H-Transfer: A specific hydrogen atom from the ortho substituent is transferred to a fluorine atom on the

    
     group. This proceeds via a cyclic transition state (typically 5- or 6-membered).
    
  • Elimination: A molecule of Hydrogen Fluoride (

    
    ) is expelled.
    
  • Rearrangement: The remaining cation often undergoes ring expansion or cyclization to stabilize the charge.

Visualization: The Ortho-Effect Pathway

The following diagram illustrates the mechanistic divergence between simple cleavage (Para/Meta isomers) and the Ortho Effect (Ortho isomers).

OrthoEffect Precursor Precursor Ion [M+H]+ IsomerCheck Is Substituent Ortho to CF3? Precursor->IsomerCheck TS_Complex Transition State (H...F Interaction) IsomerCheck->TS_Complex Yes (Ortho) Direct_Cleave Direct Bond Scission IsomerCheck->Direct_Cleave No (Meta/Para) HF_Loss Elimination of HF (-20 Da) TS_Complex->HF_Loss Intramolecular H-Transfer Cyclization Ring Closure/ Rearrangement HF_Loss->Cyclization Fragment_Ortho Diagnostic Fragment [M+H-HF]+ Cyclization->Fragment_Ortho CF3_Loss Loss of CF3 Radical (-69 Da) Direct_Cleave->CF3_Loss High Energy Fragment_Para Standard Fragment [M+H-CF3]+ CF3_Loss->Fragment_Para

Figure 1: Mechanistic divergence in trifluoromethylated aromatics. The "Ortho" path yields specific HF loss, while Meta/Para isomers favor radical cleavage.

Experimental Protocol: Self-Validating Workflow

To reliably characterize these compounds, do not rely on a single scan. Use this step-by-step protocol to validate the presence and position of the


 group.
Step 1: Ionization Selection
  • Small, Non-polar (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Da):  Use EI (GC-MS). Look for 
    
    
    
    and
    
    
    69.[2]
  • Polar, Complex (

    
     Da):  Use ESI (LC-MS). Look for 
    
    
    
    .
Step 2: Energy Ramping (The "Survival Yield" Test)

In ESI-MS/MS, the C-F bond is strong. Standard collision energies (CE) often leave the precursor intact.

  • Protocol: Acquire spectra at CE = 10, 30, and 50 eV.

  • Observation: If the precursor survives 30 eV but the

    
     69 peak is absent, the 
    
    
    
    is likely attached to an aromatic ring (strong bond) rather than an aliphatic chain.
Step 3: The Deuterium Exchange Validation

To confirm that an observed loss of 20 Da is indeed HF and not water (


 Da, close in low-res MS) or another fragment:
  • Perform the experiment in deuterated solvent (

    
    ).
    
  • Exchangeable protons (OH, NH) will become D.

  • Result: If the loss shifts from 20 Da (

    
    ) to 21 Da (
    
    
    
    ), the mechanism involves an exchangeable proton, confirming the Ortho Effect .
Visualization: Method Selection Decision Tree

MethodSelection Start Start: Unknown CF3-Aromatic Polarity Polar Functional Groups Present? Start->Polarity EI_Route Select EI (GC-MS) Polarity->EI_Route No (Non-polar) ESI_Route Select ESI (LC-MS) Polarity->ESI_Route Yes (Polar) Check_69 Check m/z 69 EI_Route->Check_69 Confirm_CF3 CF3 Confirmed Check_69->Confirm_CF3 Peak Present CID_Exp Run CID Energy Ramp ESI_Route->CID_Exp Ortho_Check Ortho-Substituent? Result_HF Loss of 20 Da (HF) = Ortho Isomer Ortho_Check->Result_HF Yes Result_CF3 Loss of 69 Da = Meta/Para Isomer Ortho_Check->Result_CF3 No CID_Exp->Ortho_Check

Figure 2: Decision matrix for selecting ionization mode and interpreting fragmentation patterns.

References

  • Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles. Fluorine Notes, 138(5-6).[3] Retrieved from [Link]

  • Todua, N. G., & Mikaia, A. I. (2016).[4] Mass spectrometry of analytical derivatives.[1][2][4][5][6] 2. "Ortho" and "Para" effects in electron ionization mass spectra. Journal of Mass Spectrometry. Retrieved from [Link]

  • Prasain, J. (2010).[7] Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Retrieved from [Link]

Sources

Interpreting the 13C NMR Spectrum of 4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis and interpretation of the 13C NMR spectrum for 4-(bromomethyl)-3-(trifluoromethyl)benzonitrile, a compound of interest in medicinal chemistry due to its trifluoromethyl and bromomethyl reactive sites.

This guide moves beyond a simple cataloging of chemical shifts. We will dissect the electronic environment of each carbon atom, comparing predicted data with empirical data from structurally analogous compounds. This comparative approach not only validates our spectral assignment but also provides a deeper understanding of substituent effects on the benzene ring, a critical skill for any research scientist in the field.

The Predicted 13C NMR Spectrum: A First Look

Given the absence of a publicly available experimental spectrum for this compound, we first turn to predictive algorithms. Numerous software packages and online tools leverage extensive databases of known spectra to estimate chemical shifts with a reasonable degree of accuracy.[1][2][3][4] These predictions serve as our initial hypothesis for spectral assignment.

Carbon Atom Predicted Chemical Shift (ppm) Rationale for Prediction
C1~135Attached to the electron-withdrawing trifluoromethyl group.
C2~132 (quartet, J ≈ 30-35 Hz)Directly bonded to the -CF3 group, leading to significant deshielding and C-F coupling.[5][6]
C3~130Influenced by the electron-withdrawing effects of both the adjacent -CF3 and the para -CN group.
C4~115The ipso-carbon attached to the nitrile group, typically appearing in this region.[7][8]
C5~133Ortho to the nitrile and meta to the trifluoromethyl group.
C6~128Meta to both the nitrile and trifluoromethyl groups.
-CH2Br~30A typical chemical shift for a benzylic carbon attached to a bromine atom.[9][10]
-CN~118Characteristic chemical shift for a nitrile carbon.[11][12]
-CF3~124 (quartet, J ≈ 270-275 Hz)The carbon of the trifluoromethyl group itself, exhibiting a large one-bond C-F coupling constant.[13][14]

A Comparative Analysis: Building Confidence in Assignments

To substantiate our predictions, we will now compare them to the experimental 13C NMR data of structurally related compounds. This process allows us to observe the incremental effects of each substituent on the chemical shifts of the benzene ring.

Workflow for Comparative Spectral Analysis

G cluster_0 Data Acquisition cluster_1 Analysis cluster_2 Interpretation & Validation A Predict 13C NMR Spectrum of Target Molecule C Analyze Substituent Effects of -CN A->C B Gather Experimental Spectra of Analogs B->C D Analyze Substituent Effects of -CF3 B->D E Analyze Substituent Effects of -CH2Br B->E F Assign Resonances in Target Molecule C->F D->F E->F G Compare Predicted vs. Empirically-Derived Shifts F->G H Final Spectral Interpretation G->H

Caption: A workflow diagram illustrating the comparative analysis of 13C NMR spectra.

The Benzonitrile Backbone

Let's begin with the parent structure, benzonitrile. The nitrile group is a moderate electron-withdrawing group.

Compound C1 (ipso) C2/C6 (ortho) C3/C5 (meta) C4 (para) -CN Reference
Benzonitrile112.4132.5129.3132.9118.8[7][8][15]

The ipso-carbon (C1) is shielded relative to benzene (128.5 ppm), while the ortho and para carbons are deshielded.

Introducing the Trifluoromethyl Group

The trifluoromethyl group is a strong electron-withdrawing group, primarily through an inductive effect. Let's examine 3-(trifluoromethyl)benzonitrile.

Compound C1 C2 C3 C4 C5 C6 -CN -CF3 Reference
3-(Trifluoromethyl)benzonitrile~113~135~131 (q)~130~127~133~117~123 (q)[16]

We observe a significant downfield shift for the carbon directly attached to the -CF3 group (C3), which also appears as a quartet due to coupling with the three fluorine atoms. The other ring carbons are also shifted due to the strong inductive withdrawal.

Adding the Bromomethyl Group

The bromomethyl group is also electron-withdrawing but to a lesser extent than the trifluoromethyl group. Its primary effect will be on the adjacent carbons. Let's consider 4-(bromomethyl)benzonitrile.

Compound C1 C2/C6 C3/C5 C4 -CH2Br -CN Reference
4-(Bromomethyl)benzonitrile~114~133~130~142~32~118[17]

The most notable change is the significant deshielding of the carbon bearing the bromomethyl group (C4). The benzylic carbon (-CH2Br) appears around 32 ppm.

Synthesizing the Data: A Final Interpretation for this compound

By combining the observed effects of each substituent, we can now refine our initial predictions for the target molecule.

Logical Flow of Substituent Effects

G cluster_0 Substituents cluster_1 Electronic Effects cluster_2 Impact on 13C Chemical Shifts A -CN (Nitrile) E Moderate Inductive Withdrawal A->E B -CF3 (Trifluoromethyl) D Strong Inductive Withdrawal B->D C -CH2Br (Bromomethyl) C->E F Anisotropic Effects C->F G Significant Deshielding of Attached Carbons D->G H Quartet Splitting from C-F Coupling D->H I Downfield Shift of Aromatic Carbons E->I F->I

Caption: The interplay of electronic effects from substituents on the 13C NMR chemical shifts.

Based on this comparative analysis, the refined assignments for this compound are as follows:

  • -CN (Nitrile Carbon): Expected around 117-118 ppm .

  • -CF3 (Trifluoromethyl Carbon): Expected around 123-124 ppm as a quartet with a large coupling constant (J ≈ 270 Hz).[13]

  • -CH2Br (Bromomethyl Carbon): Expected around 30-33 ppm .

  • Aromatic Carbons:

    • C4 (bearing -CH2Br): Will be significantly deshielded due to the attached bromomethyl group and the meta -CF3 group, likely appearing around 140-143 ppm .

    • C3 (bearing -CF3): Will be deshielded and appear as a quartet (J ≈ 30-35 Hz) around 130-132 ppm .[5]

    • C1 (bearing -CN): Will be shielded relative to other substituted carbons, likely appearing around 113-115 ppm .

    • The remaining aromatic carbons (C2, C5, C6) will have shifts influenced by the complex interplay of all three substituents, and their unambiguous assignment would ideally be confirmed with 2D NMR techniques like HSQC and HMBC. However, based on the additive effects, we can expect them to fall in the 128-136 ppm range.

Experimental Protocol for 13C NMR Acquisition

For researchers seeking to acquire an experimental spectrum of this compound, the following protocol is recommended:

  • Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3).

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and match the 13C probe.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).

    • Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).

Conclusion

The interpretation of the 13C NMR spectrum of this compound is a multifaceted process that benefits immensely from a comparative approach. By leveraging predictive tools and empirical data from analogous structures, we can confidently assign the carbon resonances and gain a deeper understanding of the electronic landscape of the molecule. This guide provides a robust framework for researchers to not only interpret the spectrum of this specific compound but also to apply these principles to the structural elucidation of other novel chemical entities.

References

  • Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]

  • Fadhil, A. A., & Essa, A. H. (n.d.). SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS. SID. [Link]

  • Supporting Information for Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3. The Royal Society of Chemistry. [Link]

  • SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene. Wiley. [Link]

  • SpectraBase. (n.d.). 1-(1-Bromo-propyl)-2-bromomethyl-benzene. Wiley. [Link]

  • Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]

  • Supporting Information for Trifluoromethylation of Arenes and Heteroarenes by Photo-Organo-Catalysis. American Chemical Society. [Link]

  • Hansen, P. E. (1981). Substituent effect of the bromomethyl group. Carbon-13 magnetic resonance study. Magnetic Resonance in Chemistry, 17(4), 241-243. [Link]

  • Wiberg, K. B., Nakaji, D., & Breneman, C. M. (1989). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Journal of the American Chemical Society, 111(12), 4178-4190. [Link]

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • SpectraBase. (n.d.). Benzonitrile. Wiley. [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. [Link]

  • Wired Chemist. (n.d.). Benzonitrile Carbon-13 Full Spectrum. [Link]

  • SpectraBase. (n.d.). 4-(Bromomethyl)benzonitrile. Wiley. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

IMMEDIATE HAZARD WARNING: 4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile combines the acute toxicity of nitriles with the potent alkylating and lachrymatory (tear-inducing) properties of benzyl bromides.

Do not treat this simply as "Halogenated Waste." Improper disposal of this compound into general organic waste drums can lead to:

  • Uncontrolled Alkylation: Reaction with amines or other nucleophiles in the waste drum, causing exothermic polymerization or pressure buildup.

  • Lachrymator Release: Exposure of waste handlers to blinding vapors upon drum opening.

  • Cyanide Generation: Potential release of HCN if mixed with strong acids.

This guide provides a self-validating protocol to neutralize the alkylating hazard at the bench before the waste ever leaves your fume hood.

Part 2: Pre-Disposal Assessment & Properties[1]

Before initiating disposal, verify the physical state and chemical properties.[1] The presence of the bromomethyl (


)  group is the primary driver for the deactivation protocol.
PropertyDataDisposal Implication
Molecular Formula

High halogen content requires incineration with scrubbers.
Functional Groups Benzyl Bromide, Nitrile, TrifluoromethylBenzyl Bromide: Highly reactive alkylator (Lachrymator).Nitrile: Toxic by ingestion; acid-sensitive.

:
Persistent; requires high-temp incineration.
Physical State Solid (typically low melting) or OilSolids must be dissolved for chemical deactivation.
Hazards (GHS) Skin Corr.[2][3][4] 1B, Eye Dam. 1, Acute Tox.[3]Corrosive: Destroys tissue on contact. Full PPE (Face shield + Nitrile/Neoprene double gloves) required.

Part 3: Operational Disposal Workflows

Decision Logic for Disposal

Do not dispose of pure material down the drain. Follow this logic gate to determine the correct workflow.

DisposalLogic Start Waste Source Identification Type Is this Bulk Reagent (>5g) or Trace Residue/Reaction Waste? Start->Type Bulk Bulk Material (>5g) Type->Bulk Bulk/Pure Trace Trace / Rinsate / Reaction Mix Type->Trace Residue ActionBulk Do NOT Quench in Lab. Segregate in original container. Label 'High Hazard: Lachrymator'. Handover to EHS. Bulk->ActionBulk ActionTrace Initiate Benchtop Deactivation. (Protocol 3.2) Trace->ActionTrace Final Dispose as Halogenated Solvent Waste ActionTrace->Final

Figure 1: Decision matrix distinguishing between bulk disposal (EHS intervention) and benchtop deactivation of residues.

Protocol: Benchtop Deactivation (Quenching)

Goal: Chemically convert the reactive benzyl bromide into a non-lachrymatory thiosulfate ester or alcohol before placing it in the waste drum.

The Mechanism: We utilize a nucleophilic substitution (


) using Sodium Thiosulfate (

). Thiosulfate is a soft nucleophile that rapidly displaces the bromide, neutralizing the lachrymatory effect [1].
Reagents Required:
  • Solvent: Acetone or Ethanol (to dissolve the organic residue).

  • Quench Solution: Saturated aqueous Sodium Thiosulfate (approx. 20% w/v).

  • Indicator: pH paper.

Step-by-Step Procedure:
  • Dissolution: Dissolve the residue or reaction mixture in a minimal amount of Acetone or Ethanol. The compound must be in solution to react.

  • Quenching:

    • Add the Sodium Thiosulfate solution to the organic mixture.

    • Ratio: Use at least a 2:1 molar excess of thiosulfate to substrate. For general glassware rinsing, use a liberal excess (e.g., 50 mL quench for a dirty flask).

  • Agitation: Stir or swirl the mixture vigorously for 30 minutes .

    • Note: The mixture may be biphasic. Vigorous mixing is critical to ensure the aqueous thiosulfate contacts the organic benzyl bromide.

  • Verification (Self-Validating Step):

    • The mixture should lose any sharp, acrid odor (if safely detectable).

    • The solution should remain clear or turn slightly cloudy/yellow but should not precipitate violent solids.

  • Disposal:

    • Pour the resulting mixture into the Halogenated Organic Waste container.

    • Labeling: Mark the tag with "Contains Deactivated Benzyl Bromide / Thiosulfate."

QuenchFlow Step1 1. Dissolve Residue (Acetone/EtOH) Step2 2. Add Sat. Aq. Sodium Thiosulfate Step1->Step2 Prepare Step3 3. Agitate (30 mins) Ensure Phase Mixing Step2->Step3 React (SN2) Step4 4. Transfer to Halogenated Waste Step3->Step4 Safe

Figure 2: The chemical deactivation workflow. Thiosulfate neutralizes the alkylating capability of the benzyl bromide.

Part 4: Waste Segregation & Packaging

If you have Bulk Material (expired bottles or large excess) that cannot be safely quenched on the bench:

  • Primary Container: Keep the material in its original glass bottle if possible. Ensure the cap is TFE-lined and tight.

  • Secondary Containment: Place the bottle inside a clear, sealable plastic bag (Ziploc type) or a secondary plastic tub. This prevents contamination if the bottle breaks.

  • Labeling (Critical):

    • Standard Hazardous Waste Label.

    • Constituents: "this compound".[4][5]

    • Hazard Checkboxes: Toxic, Corrosive.

    • Special Warning: Write "LACHRYMATOR - DO NOT OPEN OUTSIDE HOOD" in bold red marker on the tag.

  • Storage: Store in a dedicated "Solid Waste" bin inside a fume hood or ventilated cabinet until EHS pickup. Do not store near oxidizers or strong acids (risk of HCN generation from the nitrile group).

Part 5: Emergency Response (Spills)

In the event of a spill outside the fume hood:

  • Evacuation: Immediately evacuate the lab. The lachrymatory vapors will make it impossible to work safely without full-face respiratory protection.

  • PPE for Cleanup: SCBA (Self-Contained Breathing Apparatus) or Full-Face Respirator with Organic Vapor/Acid Gas cartridges.

  • Neutralization:

    • Do not simply wipe up with paper towels (this increases surface area and vapor release).

    • Cover the spill with a mixture of Soda Ash (sodium carbonate) and Clay Cat Litter (bentonite) to absorb liquid and neutralize acidity.

    • Once absorbed, scoop into a container and treat the surface with the Sodium Thiosulfate solution described in Part 3.2 to deactivate residues [2].

Part 6: References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[6] Chapter 6: Working with Chemicals. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Hazardous waste operations and emergency response (1910.120). United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.